1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester
CAS No.: 96722-95-1
Cat. No.: VC17300386
Molecular Formula: C23H24N2O4
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96722-95-1 |
|---|---|
| Molecular Formula | C23H24N2O4 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | diethyl 1-(3,4-dimethylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C23H24N2O4/c1-5-28-22(26)19-20(23(27)29-6-2)24-25(18-13-12-15(3)16(4)14-18)21(19)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |
| Standard InChI Key | KEFMXQBWCHXBRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazole core (C₃N₂H₃) substituted at positions 1, 3, 4, and 5. Position 1 is occupied by a 3,4-dimethylphenyl group (C₆H₃(CH₃)₂), while position 5 bears a phenyl ring (C₆H₅). The 3- and 4-positions are esterified with ethoxycarbonyl groups (-COOCH₂CH₃), resulting in the full systematic name: diethyl 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate. This nomenclature aligns with IUPAC guidelines for polycyclic heteroaromatic systems .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₂O₄ |
| Molecular Weight | 392.45 g/mol |
| CAS Registry Number | Not formally assigned |
| IUPAC Name | Diethyl 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate |
The molecular formula derives from the parent dicarboxylic acid (C₁₉H₁₆N₂O₄) through esterification with ethanol, adding four carbon atoms and eight hydrogen atoms while retaining the oxygen count .
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, analogous pyrazole dicarboxylates exhibit characteristic infrared (IR) absorptions:
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C=O Stretch: 1720–1740 cm⁻¹ (ester carbonyl)
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C-O-C Asymmetric Stretch: 1250–1270 cm⁻¹ (ethoxy groups)
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Aromatic C-H Stretch: 3050–3100 cm⁻¹ (phenyl and pyrazole rings) .
Nuclear magnetic resonance (NMR) predictions suggest:
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¹H NMR: δ 1.2–1.4 ppm (triplet, ester CH₃), δ 4.2–4.4 ppm (quartet, ester CH₂), δ 2.3 ppm (singlet, aryl CH₃), δ 6.8–7.6 ppm (multiplet, aromatic protons).
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¹³C NMR: δ 165–170 ppm (ester carbonyl), δ 140–150 ppm (pyrazole carbons), δ 20–25 ppm (methyl groups) .
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized through a two-step protocol:
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Pyrazole Ring Formation: Condensation of a 1,3-diketone precursor with hydrazine derivatives under acidic or basic conditions. For example, reacting 3,4-dimethylphenylhydrazine with a diketone such as phenylglyoxal could yield the substituted pyrazole core.
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Esterification: Treatment of the resulting dicarboxylic acid with excess ethanol in the presence of sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the diethyl ester .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents | Temperature | Duration | Yield (Est.) |
|---|---|---|---|---|
| Cyclization | Hydrazine, HCl/EtOH | 80°C | 12 h | 60–70% |
| Esterification | Ethanol, H₂SO₄ | Reflux | 6 h | 85–90% |
Chemical Reactivity
The ester groups render the molecule susceptible to nucleophilic attack, enabling transformations such as:
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Hydrolysis: Regeneration of the dicarboxylic acid under acidic or basic conditions.
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Aminolysis: Reaction with amines to form amide derivatives.
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Reduction: Conversion of esters to alcohols using lithium aluminum hydride (LiAlH₄).
The electron-withdrawing effect of the ester groups activates the pyrazole ring toward electrophilic substitution at position 2, though steric hindrance from the 3,4-dimethylphenyl group may limit reactivity .
Physicochemical Properties
Thermal Stability
Based on structurally related compounds, the diethyl ester likely exhibits:
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Melting Point: 120–140°C (decomposition may precede melting)
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Boiling Point: >300°C (with decomposition)
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Solubility:
Chromatographic Behavior
Hypothetical reversed-phase HPLC parameters:
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Column: C18, 250 × 4.6 mm, 5 μm
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Mobile Phase: 70:30 Acetonitrile/Water (0.1% TFA)
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Retention Time: ~8.2 minutes
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Detection: UV 254 nm
| Hazard Class | Statement Code | Risk Phrase |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye damage |
| Respiratory Irritation | H335 | May cause respiratory tract irritation |
Safety protocols should include nitrile gloves, chemical goggles, and fume hood use during handling .
Environmental Impact
The compound’s high logP value (estimated 4.2–4.5) indicates significant bioaccumulation potential. Aerobic biodegradation is expected to be slow (>60 days), necessitating controlled waste disposal .
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